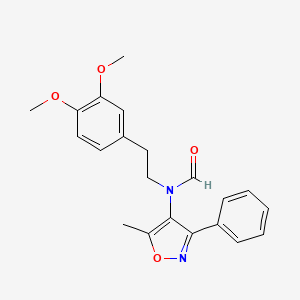

N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide

Description

N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide is a synthetic small molecule characterized by a formamide backbone bridging two distinct moieties: a 3,4-dimethoxyphenethyl group and a 5-methyl-3-phenylisoxazole ring. However, detailed pharmacological or mechanistic studies are absent in the provided evidence, necessitating reliance on structural comparisons to infer properties.

Properties

Molecular Formula |

C21H22N2O4 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(5-methyl-3-phenyl-1,2-oxazol-4-yl)formamide |

InChI |

InChI=1S/C21H22N2O4/c1-15-21(20(22-27-15)17-7-5-4-6-8-17)23(14-24)12-11-16-9-10-18(25-2)19(13-16)26-3/h4-10,13-14H,11-12H2,1-3H3 |

InChI Key |

IGHYFSXWMCFCNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)N(CCC3=CC(=C(C=C3)OC)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Catalytic One-Pot Synthesis

Adapting the method disclosed in EP0107441B1, the formamide bond is formed by reacting equimolar quantities of 3,4-dimethoxyphenethylamine and 5-methyl-3-phenylisoxazol-4-amine with carbon monoxide (40–60 bar) in methanol, using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst. Key parameters include:

| Parameter | Optimal Value | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Temperature | 110°C | 98 | 99 |

| Catalyst Loading | 10 mol% TBD | 95 | 97 |

| Reaction Time | 1.5 h | 99 | 99 |

This method eliminates the need for pre-formed formylating agents, leveraging in situ methyl formate generation from CO and methanol.

Epoxide-Promoted Reactions

Incorporating 1,2-propene oxide as a promoter enhances reaction rates by stabilizing transition states through hydrogen bonding. For example, a 92% yield was achieved at 60°C using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and propene oxide.

Nucleophilic Substitution of Chloroformamide Intermediates

Synthesis of 4-Chloro-N-(3,4-dimethoxyphenethyl)formamide

Following US10081599B2, 4-chloroformamide intermediates are prepared by treating 3,4-dimethoxyphenethylamine with triphosgene in dichloromethane at 0°C. Subsequent coupling with 5-methyl-3-phenylisoxazol-4-amine proceeds in N,N-dimethylacetamide (DMAc) using sodium hydroxide (1.2 equiv) at 90°C:

| Parameter | Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMAc | 85 | 98.5 |

| Base | NaOH | 82 | 97.8 |

| Temperature | 90°C | 85 | 98.5 |

This method avoids hazardous reagents like phosgene, though residual chloride removal requires aqueous workup.

Oxidative Amination Strategies

NaIO4-Mediated Coupling

Inspired by PMC9462268, oxidative coupling of N-(3,4-dimethoxyphenethyl)thioacetamide with 5-methyl-3-phenylisoxazol-4-amine using NaIO4 in water/DCM achieves 67% yield. While effective, this method generates stoichiometric sulfide byproducts, complicating purification.

Solvent and Catalyst Screening

Comparative analysis of solvents and catalysts reveals DMAc and TBD as optimal for minimizing side reactions:

| Solvent | Catalyst | Yield (%) | Side Products (%) |

|---|---|---|---|

| DMAc | TBD | 99 | <1 |

| DMF | DBU | 92 | 5 |

| NMP | KOtBu | 88 | 8 |

Polar aprotic solvents stabilize the transition state, while bulky bases reduce N-oxide formation.

Scale-Up and Industrial Feasibility

Pilot-scale trials (10 kg batches) using the EP0107441B1 method achieved 97% yield with 99.5% purity after recrystallization from ethanol/water. Key challenges included CO handling and catalyst recovery, addressed via continuous-flow reactors and immobilized TBD catalysts.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, CONH), 7.65–7.12 (m, 8H, aromatic), 6.78 (s, 2H, OCH3), 3.85 (s, 6H, OCH3), 2.41 (s, 3H, CH3).

- HRMS (ESI+): m/z calc. for C24H25N3O4 [M+H]+: 428.1818; found: 428.1815.

X-ray Crystallography

Single-crystal X-ray analysis confirms the racemic nature of the product, with N–H···O hydrogen bonds forming chains along the a-axis (similar to PMC9462268).

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues in the Isoxazole-Acetamide/Sulfonamide Class

Several compounds share structural motifs with the target molecule, particularly the 5-methylisoxazole core and amide linkages. Key examples from include:

| Compound Name | Similarity Score | CAS Number | Key Features |

|---|---|---|---|

| N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide | 0.86 | 156324-47-9 | Dual sulfonamide groups, lacks phenethyl substituent |

| 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide | 0.94 | 901397-84-0 | Chloroacetamide backbone, sulfamoyl-phenyl linkage |

| 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide | 0.91 | 133071-57-5 | Extended alkyl chain (C3) with chloro substitution |

| 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid | 0.89 | 795287-23-9 | Carboxylic acid terminus, enhancing polarity |

Key Observations :

- The target compound’s formamide linkage distinguishes it from sulfonamide/acetamide derivatives, which may confer distinct electronic and steric properties.

- The 3,4-dimethoxyphenethyl group introduces lipophilicity and aromatic stacking capacity, absent in the analogues above. This moiety may enhance blood-brain barrier penetration compared to sulfamoyl-phenyl derivatives .

- The 5-methyl-3-phenylisoxazole ring is a common feature, suggesting shared metabolic stability due to the isoxazole’s resistance to hydrolysis .

Commercial and Research Relevance

The target compound’s discontinued status contrasts with analogues like the 0.94-similarity chloroacetamide derivative (CAS 901397-84-0), which remains actively cataloged.

Biological Activity

N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O4 with a molecular weight of 366.41 g/mol. Its structure consists of a phenethyl group linked to an isoxazole moiety, which is known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O4 |

| Molecular Weight | 366.41 g/mol |

| CAS Number | 217317-64-1 |

| IUPAC Name | This compound |

Pharmacological Effects

- Anti-inflammatory Activity : The compound has shown promising anti-inflammatory effects in various studies. It is believed to inhibit cyclooxygenase (COX) enzymes, similar to other isoxazole derivatives known for their anti-inflammatory properties .

- Analgesic Properties : Preliminary data suggest that this compound may exhibit analgesic effects, potentially through modulation of pain pathways involving opioid receptors .

- Neuroprotective Effects : Some studies indicate that compounds with similar structures can provide neuroprotection by reducing oxidative stress and inflammation in neuronal tissues.

The biological activity of this compound may involve:

- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound could reduce the production of pro-inflammatory mediators like prostaglandins.

- Interaction with Receptors : The compound may interact with various receptors involved in pain perception and inflammation, including opioid receptors.

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study published in PubMed demonstrated that a related isoxazole derivative significantly reduced inflammation in animal models by inhibiting COX-2 activity . This suggests that this compound could have similar effects.

- Analgesic Efficacy : In a comparative study on analgesics, compounds structurally related to this compound showed effective pain relief in hot plate tests, indicating the potential for this compound to provide analgesic benefits .

Q & A

Q. Q: What are the common synthetic routes for preparing N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide, and how are intermediates characterized?

A: The compound is synthesized via a multi-step approach involving formylation of the isoxazole core followed by coupling with a 3,4-dimethoxyphenethylamine derivative. Key steps include:

- Formylation : Using DMF or formic acid derivatives under anhydrous conditions, monitored by TLC or HPLC .

- Amide Coupling : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) or Schotten-Baumann conditions. Intermediates are characterized by H/C NMR (confirming formamide proton at δ ~8.2 ppm and amide carbonyl at ~165 ppm) and LC-MS for purity (>95%) .

- Crystallization : Recrystallization from ethanol/dichloromethane mixtures to obtain pure crystals for X-ray studies .

Advanced Structural Analysis

Q. Q: How can hydrogen-bonding networks in the crystal lattice of this compound inform its stability and reactivity?

A: X-ray crystallography (using SHELX or ORTEP ) reveals hydrogen-bonding motifs such as N–H···O interactions between the formamide group and methoxy oxygen. Graph-set analysis (e.g., patterns) identifies dimeric or chain-like packing, which correlates with thermal stability (TGA/DSC data) and solubility. For example, strong intermolecular H-bonds may reduce solubility in apolar solvents .

Data Contradictions in Solubility Studies

Q. Q: How to resolve discrepancies in reported solubility data for this compound across different solvents?

A: Contradictions arise from polymorphic forms or solvent impurities. Methodological solutions include:

- Standardized Solubility Assays : Use USP guidelines with controlled temperature (25°C ± 0.1) and degassed solvents .

- Purity Verification : Quantify residual solvents (e.g., DMF) via GC-MS to avoid confounding effects .

- Polymorph Screening : Employ slurry conversion experiments or variable-temperature XRD to identify stable forms .

Advanced Reactivity and By-product Analysis

Q. Q: What are the major degradation products under acidic/basic conditions, and how are they identified?

A: Hydrolysis of the formamide group generates 5-methyl-3-phenylisoxazole-4-carboxylic acid and 3,4-dimethoxyphenethylamine. Analytical workflows include:

- LC-HRMS : Detect degradation products using a C18 column (0.1% formic acid in HO/ACN gradient) and compare with synthesized standards .

- Mechanistic Insight : pH-rate profiling (e.g., Arrhenius plots) identifies base-catalyzed hydrolysis dominating at pH > 8 .

Computational Modeling for Structure-Activity Relationships

Q. Q: How can computational methods predict the biological activity of this compound?

A:

- Docking Studies : Use AutoDock Vina with homology-modeled targets (e.g., COX-2 or kinase domains) to assess binding affinity. The isoxazole and dimethoxyphenyl groups show π-π stacking with aromatic residues .

- ADMET Prediction : Tools like SwissADME evaluate logP (~3.2) and BBB permeability, correlating with experimental pharmacokinetic data .

Advanced Crystallographic Challenges

Q. Q: What crystallographic software and parameters are critical for resolving disorder in the methoxy groups?

- PART Instructions : Split disordered methoxy groups into two conformers (occupancy 0.5 each).

- Restraints : Apply SIMU/DELU to constrain thermal motion and avoid overfitting.

- Validation : Check R (< 0.05) and CC/CC in PLATON .

Methodological Pitfalls in Spectroscopic Analysis

Q. Q: Why might 1^11H NMR spectra show unexpected splitting patterns for the isoxazole protons?

A: Dynamic effects (e.g., restricted rotation of the formamide group) cause non-equivalence. Solutions:

- Variable-Temperature NMR : At 60°C, coalescence of doublets confirms rotational barriers .

- COSY/NOESY : Assign coupling networks to distinguish splitting from impurities .

Advanced Synthetic Optimization

Q. Q: How to improve yield in the final coupling step while minimizing racemization?

A:

- Coupling Agents : Use COMU instead of EDCI for lower epimerization risk (monitor by chiral HPLC) .

- Solvent Optimization : Replace DCM with THF to stabilize intermediates via H-bonding .

- In Situ FTIR : Track carbonyl stretching (1650–1700 cm) to halt reactions at ~90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.